Ac-LETD-AFC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

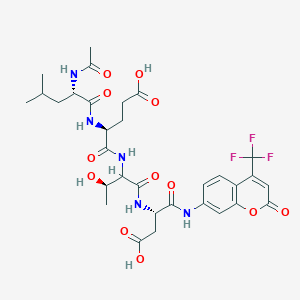

Ac-LETD-AFCは、N-アセチル-L-ロイシル-L-グルタミル-L-トレオニル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-アスパラギンとしても知られており、カスパーゼ-8によって特異的に切断される蛍光基質です。この化合物は、遊離の7-アミノ-4-トリフルオロメチルクマリン(AFC)の蛍光検出によるカスパーゼ活性の定量に使用されます。励起波長は400ナノメートル、発光波長は505ナノメートルです .

科学的研究の応用

Ac-LETD-AFC is widely used in scientific research, particularly in the fields of:

Biology: It is used to study apoptosis (programmed cell death) by measuring caspase-8 activity in various cell types.

Medicine: It is employed in cancer research to investigate the mechanisms of cell death and to screen potential anti-cancer drugs.

Chemistry: It serves as a tool for studying enzyme kinetics and the specificity of caspase-8.

Industry: It is used in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways

作用機序

Ac-LETD-AFCは、カスパーゼ-8による特異的な切断によってその効果を発揮します。テトラペプチド配列ロイシン-グルタミン酸-トレオニン-アスパラギン酸(LETD)は、カスパーゼ-8によって認識され、切断され、蛍光性AFC部分の放出をもたらします。 この切断により、カスパーゼ-8活性の定量が可能となり、アポトーシスプロセスとそれに関連する分子経路についての洞察を提供します .

類似化合物の比較

類似化合物

Ac-DEVD-AFC: カスパーゼ-3のための蛍光基質。

Ac-LEHD-AFC: カスパーゼ-9のための蛍光基質。

Ac-IETD-AFC: 異なるペプチド配列を持つカスパーゼ-8のための蛍光基質。

独自性

This compoundは、カスパーゼ-8による特異的な認識と切断によってユニークです。テトラペプチド配列LETDは、カスパーゼ-8に最適化されており、この特定の酵素の活性を研究するための貴重なツールとなっています。 その高い特異性と感度により、アポトーシス研究および関連分野において不可欠な試薬となっています .

生化学分析

Biochemical Properties

Ac-LETD-AFC serves as a fluorogenic substrate for caspase-8. When caspase-8 cleaves this compound, it releases a fluorescent molecule called 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected using a fluorescence microplate reader. This cleavage is highly specific to caspase-8, making this compound an ideal tool for studying caspase-8 activity in various biochemical reactions . The interaction between this compound and caspase-8 is crucial for understanding the enzyme’s role in apoptosis and other cellular processes.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for caspase-8. The cleavage of this compound by caspase-8 leads to the activation of downstream apoptotic pathways, resulting in programmed cell death. This process is essential for maintaining cellular homeostasis and eliminating damaged or cancerous cells . Additionally, this compound can be used to study the effects of caspase-8 activation on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its specific cleavage by caspase-8. The tetrapeptide sequence Leu-Glu-Thr-Asp (LETD) is recognized by caspase-8, which then cleaves the substrate to release the fluorescent molecule AFC . This cleavage event is crucial for quantifying caspase-8 activity and understanding its role in apoptosis. The binding interaction between this compound and caspase-8 is highly specific, ensuring accurate measurement of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that this compound can effectively measure caspase-8 activity in both in vitro and in vivo settings, providing valuable insights into the temporal dynamics of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, this compound effectively measures caspase-8 activity without causing adverse effects . At higher doses, there may be potential toxicity or non-specific interactions with other biomolecules. It is essential to determine the appropriate dosage to ensure accurate and reliable results in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis and oxidative stress metabolism. Caspase-8, the enzyme that cleaves this compound, plays a critical role in these pathways by initiating the apoptotic cascade . The interaction between this compound and caspase-8 provides valuable information about the regulation of apoptosis and the metabolic flux associated with cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with caspase-8. The compound is taken up by cells and localized to regions where caspase-8 is active . This localization ensures that this compound can accurately measure caspase-8 activity and provide insights into the enzyme’s distribution within different cellular compartments.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where caspase-8 is active. The compound’s subcellular localization is influenced by its interaction with caspase-8 and other cellular components involved in apoptosis . Understanding the subcellular distribution of this compound is essential for accurately measuring caspase-8 activity and studying the spatial dynamics of apoptosis.

準備方法

合成経路と反応条件

Ac-LETD-AFCの合成は、アミノ酸の逐次カップリングによるペプチド鎖の形成と、それに続く蛍光性AFC部分の付加を含みます。このプロセスには通常、次のようなものがあります。

固相ペプチド合成(SPPS): この方法は、固体樹脂に固定された成長中のペプチド鎖への保護アミノ酸の段階的付加を含みます。各アミノ酸は、N、N’-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用してカップリングされます。

切断と脱保護: ペプチドは、トリフルオロ酢酸(TFA)、水、トリイソプロピルシラン(TIS)などのスカベンジャーの混合物を使用して、樹脂から切断され、脱保護されます。

AFCとのカップリング: 脱保護されたペプチドは、N、N’-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用して、7-アミノ-4-トリフルオロメチルクマリンとカップリングされます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、より高い収率と純度を得るために最適化されており、多くの場合、自動ペプチド合成機や高速液体クロマトグラフィー(HPLC)などの高度な精製技術が使用されます。

化学反応の分析

反応の種類

Ac-LETD-AFCは、主にカスパーゼ-8による酵素的切断を受けます。この反応は非常に特異的であり、蛍光性AFC部分の放出をもたらします。

一般的な試薬と条件

試薬: カスパーゼ-8酵素、緩衝液(例:リン酸緩衝生理食塩水)。

条件: 反応は通常、生理的pHと温度(pH 7.4、37°C)で行われます。

主要な生成物

This compoundの酵素的切断の主要な生成物は、遊離の7-アミノ-4-トリフルオロメチルクマリンであり、これはその蛍光特性によって検出できます。

科学研究の応用

This compoundは、科学研究、特に次のような分野で広く使用されています。

生物学: さまざまな細胞タイプにおけるカスパーゼ-8活性の測定によるアポトーシス(プログラム細胞死)の研究に使用されます。

医学: 細胞死のメカニズムを調査し、潜在的な抗がん剤をスクリーニングするために、がん研究で使用されます。

化学: 酵素速度論とカスパーゼ-8の特異性を研究するためのツールとして役立ちます。

類似化合物との比較

Similar Compounds

Ac-DEVD-AFC: A fluorogenic substrate for caspase-3.

Ac-LEHD-AFC: A fluorogenic substrate for caspase-9.

Ac-IETD-AFC: A fluorogenic substrate for caspase-8 with a different peptide sequence.

Uniqueness

Ac-LETD-AFC is unique due to its specific recognition and cleavage by caspase-8. The tetrapeptide sequence LETD is optimized for caspase-8, making it a valuable tool for studying this particular enzyme’s activity. Its high specificity and sensitivity make it an essential reagent in apoptosis research and related fields .

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOWCXXAYFIFT-WSQGYFMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F3N5O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/new.no-structure.jpg)

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)